1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione

Catalog No.
S12506147
CAS No.
476480-14-5
M.F
C18H22N4O2S
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylthio)-3,7...

CAS Number

476480-14-5

Product Name

1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C18H22N4O2S/c1-5-10-25-17-19-15-14(16(23)21(4)18(24)20(15)3)22(17)11-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3

InChI Key

HTVQQOPIPCYOMJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C

1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S and a molecular weight of approximately 358.46 g/mol. This compound features a purine structure, characterized by its fused double-ring system containing nitrogen atoms. It includes a dimethyl group at the 1 and 3 positions, a propylthio group at the 8 position, and a 4-methylbenzyl substituent at the 7 position, contributing to its unique chemical properties and biological activities .

The chemical reactivity of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione can be explored through various reactions typical of purines. These may include:

  • Nucleophilic substitutions: The sulfur atom in the propylthio group can participate in nucleophilic substitution reactions.
  • Methylation reactions: The dimethyl groups may undergo further alkylation or methylation under specific conditions.
  • Hydrolysis: The compound may also be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of simpler purine derivatives.

This compound exhibits notable biological activities that are of interest in pharmacology. Preliminary studies suggest potential roles in:

  • Antioxidant activity: The presence of the methyl and propylthio groups may enhance its ability to scavenge free radicals.
  • Antimicrobial properties: Some derivatives of purines have shown effectiveness against various bacterial strains.
  • Cytotoxic effects: Research indicates that similar compounds can exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

The synthesis of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione can be achieved through several methods:

  • Multi-step synthesis: Starting from readily available purine derivatives, various functional groups can be introduced through selective reactions including alkylation and thiolation.
  • One-pot reactions: Recent advancements have allowed for one-pot synthesis techniques that streamline the process while maintaining yield and purity.
  • Use of catalysts: Catalysts such as palladium or copper can facilitate specific transformations to introduce desired substituents efficiently.

The applications of this compound span several fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development for treating infections or cancer.
  • Agriculture: Its antimicrobial properties could be explored for use in agricultural fungicides or bactericides.
  • Research: This compound can be utilized as a biochemical probe to study purine metabolism and related pathways.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione. Key areas include:

  • Drug-receptor interactions: Investigating how this compound interacts with specific biological targets can reveal mechanisms of action.
  • Synergistic effects: Studying combinations with other therapeutic agents may enhance efficacy or reduce side effects.
  • Metabolic pathways: Understanding how this compound is metabolized in biological systems will aid in predicting its behavior in vivo.

Several compounds share structural similarities with 1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-DimethylxanthineC_7H_8N_4O_2Lacks sulfur; used as a stimulant
TheophyllineC_7H_8N_4O_2Methylxanthine; bronchodilator effects
CaffeineC_8H_{10}N_4O_2Stimulant; widely consumed

Uniqueness

The uniqueness of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione lies in its specific substituents (the propylthio and 4-methylbenzyl groups), which differentiate it from other purines. These modifications potentially enhance its biological activity and provide avenues for novel therapeutic applications not found in more common purines like caffeine or theophylline.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

358.14634713 g/mol

Monoisotopic Mass

358.14634713 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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